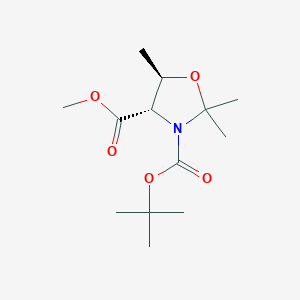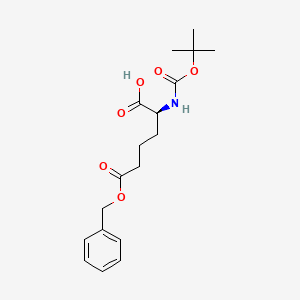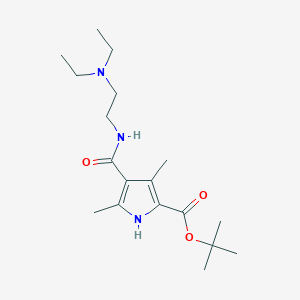
(4-Bromothiazol-2-YL)méthanol
Vue d'ensemble
Description
“(4-Bromothiazol-2-YL)methanol” is a chemical compound with the molecular formula C4H4BrNOS. It has a molecular weight of 194.05 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is available in either solid or liquid form .
Molecular Structure Analysis
The InChI code for “(4-Bromothiazol-2-YL)methanol” is 1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“(4-Bromothiazol-2-YL)methanol” has a density of 1.9±0.1 g/cm³ . Its boiling point is 288.3±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 128.1±20.4 °C . The index of refraction is 1.642 . The molar refractivity is 36.9±0.3 cm³ . The compound has 2 H bond acceptors and 1 H bond donor . It has 1 freely rotating bond . The polar surface area is 61 Ų . The polarizability is 14.6±0.5 10^-24 cm³ . The surface tension is 63.8±3.0 dyne/cm . The molar volume is 102.1±3.0 cm³ .Applications De Recherche Scientifique
Analyse complète des applications du (4-Bromothiazol-2-YL)méthanol
This compound: est un composé chimique avec des applications potentielles dans divers domaines de la recherche scientifique. Ci-dessous, une analyse détaillée de six applications uniques, chacune présentée sous un titre clair et descriptif.
Développement de médicaments antimicrobiens
Les dérivés du this compound ont été explorés pour leur potentiel en tant qu'agents antimicrobiens. Le cycle thiazole, une structure centrale de ce composé, est connu pour contribuer à l'activité antimicrobienne. Cette application est significative dans le développement de nouveaux médicaments qui peuvent lutter contre les souches résistantes de bactéries et d'autres agents pathogènes .
Agents antitumoraux et cytotoxiques
La recherche a indiqué que les dérivés du thiazole présentent une cytotoxicité contre diverses lignées cellulaires tumorales humaines. L'incorporation du this compound dans les composés pourrait conduire au développement de nouveaux agents antitumoraux avec le potentiel de traiter des cancers tels que le cancer de la prostate .
Synthèse de médicaments antirétroviraux
La partie thiazole est une caractéristique commune de plusieurs médicaments antirétroviraux. Ainsi, le this compound pourrait être utilisé dans la synthèse de nouveaux composés qui inhibent la réplication des rétrovirus, y compris le VIH .
Applications antifongiques
Similaire à ses propriétés antimicrobiennes, le this compound pourrait être utilisé dans la création de médicaments antifongiques. Ceux-ci pourraient offrir de nouveaux traitements pour les infections fongiques, qui deviennent de plus en plus problématiques en raison de la résistance aux médicaments .
Recherche neuroprotectrice
Les dérivés du thiazole se sont montrés prometteurs dans la recherche neuroprotectrice. This compound pourrait jouer un rôle dans la synthèse de composés qui protègent les cellules nerveuses contre les dommages, ce qui est crucial pour des maladies comme Alzheimer et Parkinson .
Produits chimiques agricoles
Le cycle thiazole se trouve également dans divers produits chimiques agricoles. This compound pourrait être impliqué dans le développement de nouveaux pesticides ou herbicides, contribuant à la protection des cultures et assurant la sécurité alimentaire .
Sensibilisateurs photographiques
Dans le domaine de la photographie, les dérivés du this compound pourraient être utilisés comme sensibilisateurs. Ces composés peuvent améliorer la sensibilité à la lumière des films photographiques, améliorant la qualité de l'image .
Catalyseurs industriels
Enfin, le this compound peut trouver des applications comme précurseur dans la synthèse de catalyseurs utilisés dans diverses réactions chimiques industrielles. Les catalyseurs dérivés de composés thiazoliques peuvent augmenter l'efficacité de ces réactions .
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYOCGYCIHPZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452995 | |
| Record name | (4-BROMOTHIAZOL-2-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204513-31-5 | |
| Record name | (4-BROMOTHIAZOL-2-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-1,3-thiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















